5-nitro-3-(pyridin-3-yl)-1H-indazole synthesis pathway
5-nitro-3-(pyridin-3-yl)-1H-indazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole
This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for 5-nitro-3-(pyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for its diverse biological activities, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutic agents. This document emphasizes the chemical principles, experimental details, and critical parameters underlying the synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole is most logically approached through a multi-step pathway that first constructs the core bi-heterocyclic system and then introduces the nitro functionality. A retrosynthetic analysis reveals a robust strategy starting from commercially available 1H-indazole.
The key disconnections involve a late-stage electrophilic nitration and a palladium-catalyzed cross-coupling reaction to form the C-C bond between the indazole and pyridine rings.
Caption: Retrosynthetic analysis of 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Part I: Assembly of the 3-(Pyridin-3-yl)-1H-indazole Core
The initial phase of the synthesis focuses on constructing the central 3-(pyridin-3-yl)-1H-indazole scaffold. This is efficiently achieved via a two-step sequence involving iodination followed by a Suzuki cross-coupling reaction.
Step 1: Regioselective Iodination of 1H-Indazole
Causality and Expertise: The synthesis begins with the functionalization of the C3 position of the indazole ring. Direct iodination is an effective strategy to install a leaving group suitable for subsequent cross-coupling reactions. The use of iodine in the presence of a strong base like potassium hydroxide (KOH) facilitates the electrophilic substitution at the electron-rich C3 position.
Experimental Protocol: Synthesis of 3-iodo-1H-indazole [1]
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To a stirred solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add iodine (2.0 eq).
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Add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture.
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Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by pouring the mixture into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford 3-iodo-1H-indazole.
Data Summary: Iodination Reaction
| Parameter | Value |
| Starting Material | 1H-Indazole |
| Reagents | Iodine (I₂), Potassium Hydroxide (KOH) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Yield | High |
| Product | 3-iodo-1H-indazole |
Step 2: Palladium-Catalyzed Suzuki Coupling
Authoritative Grounding: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[2] This reaction utilizes a palladium catalyst to couple an organoboron compound (pyridine-3-boronic acid) with an organohalide (3-iodo-1H-indazole). The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for such transformations.[1]
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
Experimental Protocol: Synthesis of 3-(pyridin-3-yl)-1H-indazole [1]
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In a reaction vessel, combine 3-iodo-1H-indazole (1.0 eq), pyridine-3-boronic acid (1.5 eq), and a suitable base such as sodium carbonate (2.0 eq).
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Add a solvent mixture, typically toluene, ethanol, and water.
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Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
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Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
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Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir until the starting material is consumed (monitored by TLC).
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After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to yield pure 3-(pyridin-3-yl)-1H-indazole.
Data Summary: Suzuki Coupling Reaction
| Parameter | Value |
| Substrates | 3-iodo-1H-indazole, Pyridine-3-boronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | Good to Excellent |
| Product | 3-(pyridin-3-yl)-1H-indazole |
Part II: Final Step - Electrophilic Nitration
With the core structure assembled, the final step is the introduction of the nitro group onto the indazole ring.
Step 3: Regioselective Nitration of 3-(pyridin-3-yl)-1H-indazole
Trustworthiness and Expertise: The nitration of the 1H-indazole ring is a classic electrophilic aromatic substitution. The electron-donating nature of the pyrazole nitrogen directs electrophiles primarily to the 5- and 7-positions of the benzene ring. Under carefully controlled conditions, the 5-nitro isomer is typically the major product.[3] A mixed acid system of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Critical Safety Note: Reactions involving concentrated nitric and sulfuric acids are highly exothermic and require strict temperature control. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Experimental Protocol: Synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
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Slowly add 3-(pyridin-3-yl)-1H-indazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
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In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
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Add the nitrating mixture dropwise to the solution of the indazole derivative, maintaining the reaction temperature at 0-5 °C.
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After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the product precipitates.
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Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
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The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 5-nitro-3-(pyridin-3-yl)-1H-indazole.
Data Summary: Nitration Reaction
| Parameter | Value |
| Starting Material | 3-(pyridin-3-yl)-1H-indazole |
| Reagents | Concentrated HNO₃, Concentrated H₂SO₄ |
| Temperature | 0-5 °C |
| Work-up | Quenching on ice, neutralization |
| Product | 5-nitro-3-(pyridin-3-yl)-1H-indazole |
Overall Synthetic Pathway and Conclusion
This guide outlines a robust and reproducible three-step synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole from 1H-indazole. The pathway leverages reliable and well-understood chemical transformations, including regioselective halogenation, palladium-catalyzed Suzuki coupling, and electrophilic aromatic substitution.
Caption: Complete synthesis pathway for 5-nitro-3-(pyridin-3-yl)-1H-indazole.
The successful execution of this synthesis relies on careful control of reaction conditions, particularly temperature during the nitration step, and effective purification of intermediates. The characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their identity and purity.[1] This pathway provides a solid foundation for researchers requiring access to this valuable chemical entity for further investigation in drug discovery and development.
References
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Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(4), 1591-1597. [Link]
-
Reddy, T. S., et al. (2017). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(1), 105. [Link]
-
Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]
-
Organic Process Research & Development. (n.d.). Cu-Mediated Cyclization to Form 1H-Indazoles. ACS Publications. [Link]
-
Asif, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4993. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127993. [Link]
-
Reddy, B. V. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Center for Biotechnology Information. [Link]
-
Legrand, B., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(29), 22432-22435. [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
ResearchGate. (n.d.). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts (IIa–IIc). [Link]
-
El-Gazzar, M. G., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 195-207. [Link]
